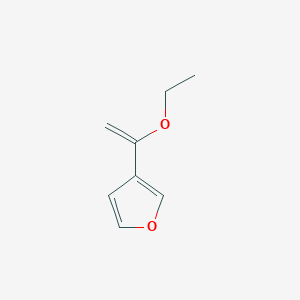

1-(3-Furyl)-1-ethoxy-ethylene

Description

Structural Significance and Classification within Furan-Substituted Enol Ethers

The structure of 1-(3-Furyl)-1-ethoxy-ethylene is notable for the placement of the ethoxy-ethylene substituent at the 3-position of the furan (B31954) ring. Furan itself is an electron-rich five-membered aromatic heterocycle. pearson.com The oxygen heteroatom significantly influences the ring's electronic distribution, leading to a higher reactivity towards electrophiles compared to benzene. pearson.com

Electrophilic substitution on the furan ring typically occurs preferentially at the 2- and 5-positions due to the greater stabilization of the cationic intermediate. pearson.com Substitution at the 3- or 4-position is less common, making 3-substituted furans like this one a subject of specific synthetic interest. acs.org The enol ether moiety, with its electron-donating ethoxy group, polarizes the double bond, rendering the carbon atom not attached to the oxygen susceptible to electrophilic attack.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Heterocyclic Core | Furan |

| Substituent Position | 3-position |

| Functional Group | Enol Ether (ethoxy-ethylene) |

| Key Bonds | C=C double bond, C-O-C ether linkage |

Overview of Research Trajectories for Alkoxyalkenes with Heterocyclic Substituents

Research on alkoxyalkenes, particularly enol ethers, often focuses on their utility as synthetic intermediates. They serve as enolate equivalents in a variety of carbon-carbon bond-forming reactions. The presence of a heterocyclic substituent, such as a furan ring, introduces additional dimensions to their reactivity and potential applications.

Studies on related compounds, such as silyl (B83357) enol ethers with furyl substituents, have demonstrated their participation in photoredox-mediated couplings and cycloaddition reactions. pearson.comthieme-connect.com Furthermore, enol ethers are known to be key intermediates in the synthesis of complex heterocyclic systems, including the formation of furans and dihydrofurans from acyclic precursors. nih.govorganic-chemistry.org Research in this area often explores the development of novel synthetic methods, the investigation of reaction mechanisms, and the application of these building blocks in the total synthesis of natural products.

Scope and Academic Relevance of Studying this compound

The academic relevance of studying a specific molecule like this compound lies in several areas. Firstly, the development of efficient synthetic routes to 3-substituted furans is an ongoing challenge in organic synthesis. acs.org A potential synthesis of this compound could involve a Wittig-type reaction between 3-furaldehyde (B129913) and a phosphorus ylide derived from an ethoxy-substituted alkyl halide. The Wittig reaction is a well-established method for alkene synthesis from carbonyls and phosphonium (B103445) ylides. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Secondly, the unique reactivity profile of this molecule, with its dual functionality, makes it a potentially valuable building block. The enol ether can undergo hydrolysis to a ketone, cycloaddition reactions, or act as a nucleophile. The furan ring, while less reactive at the 3-position, can still participate in certain electrophilic substitutions or be subject to ring-opening reactions under specific conditions. nih.gov

The study of such a molecule contributes to a deeper understanding of the interplay between different functional groups and the subtle factors that govern chemical selectivity. While direct research on this compound is not widely published, its hypothetical chemistry, based on well-established principles, provides a framework for future investigations into novel synthetic methodologies and the creation of complex molecular architectures.

Table 2: Potential Research Areas for this compound

| Research Area | Focus | Potential Outcome |

| Synthetic Methodology | Development of efficient routes to 3-substituted furans. | New synthetic strategies for a challenging class of compounds. |

| Reaction Discovery | Exploration of the reactivity of the enol ether and furan moieties. | Novel transformations and the synthesis of new heterocyclic systems. |

| Mechanistic Studies | Investigation of the factors controlling regioselectivity in reactions. | A deeper understanding of reaction mechanisms and substituent effects. |

| Applications in Synthesis | Use as a building block in the synthesis of more complex molecules. | Access to new molecular scaffolds for medicinal or materials chemistry. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

3-(1-ethoxyethenyl)furan |

InChI |

InChI=1S/C8H10O2/c1-3-10-7(2)8-4-5-9-6-8/h4-6H,2-3H2,1H3 |

InChI Key |

IHWGUQSPJADRDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C1=COC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Furyl 1 Ethoxy Ethylene and Analogous Furanic Enol Ethers

Strategies for the Construction of Furan-Substituted Enol Ethers

The construction of furan-substituted enol ethers can be achieved through various strategic approaches. These methods either introduce the vinyl ether group onto a furan (B31954) scaffold or build the furan ring itself from an enol ether-containing starting material.

Direct routes involve the conversion of furanic alcohols into the corresponding enol ethers. These methods are often efficient for creating specific isomers, provided the starting alcohol is readily available. Key strategies include the direct vinylation of alcohols and catalyzed transetherification reactions.

Direct vinylation of alcohols is a fundamental method for synthesizing vinyl ethers. One prominent approach involves the reaction of a furanic alcohol with acetylene (B1199291). This reaction is typically performed in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH-DMSO), which facilitates the deprotonation of the alcohol and its subsequent addition across the acetylene triple bond. researchgate.net This methodology has been successfully applied to synthesize various furfuryl vinyl ethers from their corresponding alcohols. researchgate.net

An alternative to using gaseous acetylene is the utilization of calcium carbide as a solid, stable, and easily handled source for the in situ generation of acetylene. mdpi.com This atom-economic approach allows for the vinylation of alcohols using nearly stoichiometric quantities of the reagents. academie-sciences.fr

Table 1: Synthesis of 2-(Vinyloxymethyl)furan via Direct Vinylation

| Method | Acetylene Source | Catalytic System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| A | Acetylene (gas, high pressure) | KOH-DMSO | 80-85 | 80 | researchgate.net |

Transetherification is an equilibrium-driven reaction that provides a powerful and complementary route to vinyl ethers. This method involves the exchange of an alcohol with a vinyl ether, typically a commercially available and volatile one like ethyl vinyl ether (EVE), in the presence of a catalyst. academie-sciences.fr Palladium complexes generated in situ have been shown to be particularly effective catalysts for this transformation. academie-sciences.fracademie-sciences.fr

The synthesis of functionalized vinyl ethers, including those with furan moieties, has been achieved with good yields (up to 75%) and alcohol conversions (50–82%) using an air-stable palladium catalyst. academie-sciences.fr The reaction conditions, such as the initial EVE/alcohol molar ratio, solvent, ligand, and catalyst concentration, can be optimized to maximize the yield of the desired furanic vinyl ether. academie-sciences.fracademie-sciences.fr For instance, in the synthesis of 2-(vinyloxymethyl)furan from furfuryl alcohol and EVE, a catalyst amount of 2% was found to be sufficient to achieve the highest conversion. academie-sciences.fr

Table 2: Optimization of Palladium-Catalyzed Transetherification of Furfuryl Alcohol with EVE

| Catalyst Amount (%) | Ligand | Solvent | Conversion (%) | Isolated Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1,10-Phenanthroline | CH₂Cl₂ | 55 | 45 | academie-sciences.fr |

| 2 | 1,10-Phenanthroline | CH₂Cl₂ | 69 | 59 | academie-sciences.fr |

| 5 | 1,10-Phenanthroline | CH₂Cl₂ | 70 | 60 | academie-sciences.fr |

An alternative to direct vinylation is the construction of the furan ring itself from acyclic or cyclic precursors. These annulation and cyclization strategies are particularly useful for accessing polysubstituted or fused furan systems that may be difficult to obtain through direct functionalization.

A wide array of metal-catalyzed reactions have been developed for furan synthesis. hud.ac.ukresearchgate.net These methods often involve the cyclization of functionalized intermediates. While many routes exist, those that utilize enol ethers as starting materials provide a direct pathway to furanic structures that retain an alkoxy substituent, analogous to the target compound.

####### 2.1.2.1.1. Manganese(III)-Promoted Annulation of Enol Ethers to Furan Rings

A notable method for synthesizing substituted furans involves a two-step process initiated by a Manganese(III)-promoted annulation of enol ethers. nih.govnih.gov This strategy is effective for creating furan rings from non-furan precursors.

The first step involves the reaction of an enol ether with a β-dicarbonyl compound and a Mn(III) reagent, such as Mn₃O(OAc)₇ or manganese(III) acetate. nih.govresearchgate.net This oxidative radical reaction proceeds under mild conditions, typically in acetic acid at room temperature, to form 1-alkoxy-1,2-dihydrofurans in good to excellent yields (70-98%). nih.govnih.gov

In the second step, the resulting 1-alkoxy-1,2-dihydrofuran intermediate is readily converted to the corresponding aromatic furan. This is achieved through an acid-catalyzed elimination of the alcohol (ROH) group. nih.govnih.gov This dehydration step can be accomplished by heating the dihydrofuran with an acid catalyst, such as aqueous sulfuric acid or a mixture of THF-H₂O-HOAc. nih.gov This two-step sequence provides a simple and efficient route to substituted and polycyclic furans that may not be easily accessible by other methods. nih.gov

Table 3: Two-Step Furan Synthesis via Mn(III)-Promoted Annulation of Enol Ethers

| Enol Ether | β-Dicarbonyl Compound | Dihydrofuran Adduct Yield (%) | Furan Product Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methoxycyclohexene | Ethyl acetoacetate | 86 | 92 | nih.gov |

| 1-Methoxycyclopentene | Ethyl acetoacetate | 85 | 95 | nih.gov |

| 1-Methoxycycloheptene | Ethyl acetoacetate | 70 | 91 | nih.gov |

Annulation and Cyclization Approaches to Furan Derivatives

Tandem Reaction Sequences Involving Cycloaddition and Aromatization

Tandem reactions that combine cycloaddition and aromatization steps offer a powerful strategy for the rapid assembly of aromatic ring systems, including furans. acs.org The Diels-Alder reaction, a classic cycloaddition, is a key transformation in this context. quora.com Furan itself can act as a diene in Diels-Alder reactions with electron-deficient dienophiles, leading to oxabicycloheptane derivatives. quora.com These intermediates can then be converted to substituted aromatic compounds through subsequent reactions. nih.gov

A tandem sequence can be designed where an intramolecular Diels-Alder reaction of a furan tethered to a dienophile occurs, followed by an aromatization step to generate a complex polycyclic system. nih.gov The kinetics of such tandem processes, for example, the Diels-Alder cycloaddition of 2,5-dimethylfuran (B142691) with ethylene (B1197577) followed by acid-catalyzed dehydrative aromatization, can be influenced by catalyst loading, with the dehydration step often being rate-limiting at low catalyst concentrations. acs.org This highlights the importance of optimizing reaction conditions to achieve efficient tandem transformations.

Functionalization and Derivatization from Precursor Molecules

The synthesis of specifically substituted furanic enol ethers like 1-(3-Furyl)-1-ethoxy-ethylene often relies on the strategic functionalization of precursor molecules. The formation of the key silyl (B83357) enol ether intermediate or the furan ring itself can be achieved through innovative strategies that control regioselectivity.

Remote Functionalization Strategies for Ketones to Yield Silyl Enol Ethers with Furan Moieties

The synthesis of silyl enol ethers is a fundamental transformation in organic chemistry, as they are versatile intermediates for carbon-carbon bond formation. researchgate.net Traditional methods often rely on the direct deprotonation of a ketone, which can lead to mixtures of regioisomers. researchgate.net Remote functionalization strategies offer a solution to this challenge by allowing for the regio- and stereoselective synthesis of silyl enol ethers. acs.orgnih.govjyu.fi

A recently developed nickel-catalyzed "chain-walking" strategy enables the synthesis of Z-silyl enol ethers from ketones containing a distant olefin. acs.orgnih.govorganic-chemistry.org In this process, a nickel-hydride catalyst migrates along an alkyl chain until it reaches the position alpha to the ketone, where it promotes the formation of the enol ether. jyu.fiorganic-chemistry.org The positional selectivity is controlled by the directionality of the chain walk and is independent of the thermodynamic stability of the resulting double bond. acs.orgnih.gov This methodology is operationally simple and compatible with a wide range of ketones, including heteroaromatic ones. nih.gov To apply this to the synthesis of a precursor for this compound, one could envision a ketone substrate bearing a furan moiety and a distal double bond, which upon reaction would yield the desired silyl enol ether with the furan group intact.

Table 3: Nickel-Catalyzed Remote Functionalization for Silyl Enol Ether Synthesis

| Catalyst System | Key Features | Substrate Scope | Selectivity | Reference |

| NiBr₂(dme) / IPr ligand / ⁱPrBr / Mn | Chain walking from a distant olefin | Aliphatic and (hetero)aromatic ketones | High Z-selectivity | acs.orgnih.gov |

| [Ni(μ-Br)(IPr)]₂ / ⁱPrBr / Mn | Forms Ni(II)-H active catalyst | Compatible with various silyl chlorides | Regioselectivity controlled by chain walk | nih.govjyu.fi |

This table is interactive. You can sort and filter the data.

Base-Promoted Domino Reactions for Furan Formation from Suitable Precursors

Base-promoted domino reactions provide an efficient and often transition-metal-free approach to constructing the furan ring. organic-chemistry.org These reactions assemble complex products from simple starting materials in a single pot through a cascade of bond-forming events. arabjchem.org A convenient synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans can be achieved through a base-promoted domino reaction of β-keto compounds with vinyl dichlorides. organic-chemistry.org This method benefits from readily available starting materials and demonstrates a broad substrate scope and good functional group tolerance. organic-chemistry.org

Another example involves a domino reaction of 2-acetylfuran (B1664036) or 2-acetylthiophene (B1664040) with benzaldehydes and sulfur powder, promoted by sodium hydroxide, to construct tetrahydrothiophene (B86538) derivatives. arabjchem.org While this specific reaction forms a sulfur-containing ring, the underlying principle of a base-mediated Aldol condensation followed by subsequent cyclization steps is applicable to furan synthesis. A similar strategy, starting with appropriate precursors, could be envisioned for the construction of the 1-(3-furyl) moiety. Additionally, base-promoted phospha-Friedel-Crafts reactions have been utilized in the synthesis of furan-fused phospholes, further demonstrating the utility of base promotion in the formation of furan-containing systems. nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of Furan-Enol Ether Systems

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of furan-enol ether systems to ensure the desired isomer is obtained. The substitution pattern on the furan ring and the nature of the reagents and reaction conditions play a crucial role in directing the outcome of the reaction.

For the synthesis of this compound, the starting material is typically 3-acetylfuran. The olefination of this ketone presents a challenge of controlling the geometry of the newly formed double bond, leading to either the (E)- or (Z)-isomer. Two of the most powerful and widely employed methods for this transformation are the Wittig reaction and the Peterson olefination, both of which offer distinct advantages in controlling stereochemistry.

The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound. wikipedia.orglibretexts.orglibretexts.orglumenlearning.com In the context of synthesizing this compound, 3-acetylfuran would be treated with an appropriate phosphorus ylide, such as (ethoxymethyl)triphenylphosphorane. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, like the one required here, typically favor the formation of the (Z)-alkene due to a kinetically controlled pathway involving a less stable, early transition state. wikipedia.org Conversely, stabilized ylides generally lead to the (E)-alkene. The choice of solvent and the presence of lithium salts can also influence the stereoselectivity. wikipedia.org

The Peterson olefination provides an alternative and often complementary approach to the Wittig reaction. organic-chemistry.org This method utilizes an α-silyl carbanion, which reacts with a ketone to form a β-hydroxysilane intermediate. The subsequent elimination of this intermediate can be controlled to yield either the (E)- or (Z)-alkene. Acid-catalyzed elimination proceeds via an anti-elimination pathway, while base-catalyzed elimination follows a syn-elimination pathway. This dual pathway allows for the selective synthesis of either stereoisomer from the same β-hydroxysilane intermediate, provided the diastereomers of the intermediate can be separated.

Hypothetical Application to this compound Synthesis:

Similarly, a Peterson olefination approach would involve the reaction of 3-acetylfuran with a reagent like (ethoxymethyl)trimethylsilane. The resulting diastereomeric β-hydroxysilane intermediates could potentially be separated and then subjected to either acidic or basic conditions to selectively afford the (E)- or (Z)-enol ether.

The regioselectivity in the synthesis of furan-enol ethers is primarily dictated by the position of the carbonyl group on the furan ring. Starting with 3-acetylfuran ensures that the enol ether functionality is introduced at the desired C1 position of the ethyl group attached to the 3-position of the furan ring.

To provide a clearer understanding of how reaction parameters can influence the stereochemical outcome, the following interactive data tables present hypothetical yet plausible results for the synthesis of this compound based on established principles of the Wittig and Peterson olefination reactions.

Table 1: Hypothetical Wittig Reaction Conditions and Stereoselectivity

| Entry | Ylide Precursor | Base | Solvent | Temperature (°C) | (Z):(E) Ratio (Hypothetical) | Yield (%) (Hypothetical) |

| 1 | (Ethoxymethyl)triphenylphosphonium chloride | n-BuLi | THF | -78 to 25 | 85:15 | 75 |

| 2 | (Ethoxymethyl)triphenylphosphonium chloride | NaHMDS | Toluene (B28343) | 0 to 25 | 80:20 | 70 |

| 3 | (Ethoxymethyl)triphenylphosphonium chloride | KHMDS | THF | -78 to 25 | 90:10 | 80 |

| 4 | (Ethoxymethyl)triphenylphosphonium chloride | NaH | DMSO | 25 to 50 | 60:40 | 65 |

Table 2: Hypothetical Peterson Olefination Conditions and Stereoselectivity

| Entry | Silyl Reagent | Diastereomer of β-hydroxysilane | Elimination Condition | (Z):(E) Ratio (Hypothetical) | Yield (%) (Hypothetical) |

| 1 | (Ethoxymethyl)trimethylsilane | Threo | H₂SO₄ (cat.) | >95:5 (E) | 85 |

| 2 | (Ethoxymethyl)trimethylsilane | Erythro | H₂SO₄ (cat.) | 5:<95 (Z) | 88 |

| 3 | (Ethoxymethyl)trimethylsilane | Threo | KH | >95:5 (Z) | 90 |

| 4 | (Ethoxymethyl)trimethylsilane | Erythro | KH | 5:<95 (E) | 92 |

It is important to note that the data presented in these tables are illustrative and based on general principles of these reactions. Actual experimental results would be necessary to confirm these outcomes for the specific synthesis of this compound.

Chemical Reactivity and Mechanistic Pathways of 1 3 Furyl 1 Ethoxy Ethylene

Reactivity Profiling of the Ethoxy-ethylene (Vinyl Ether) Moiety

The ethoxy-ethylene group in 1-(3-furyl)-1-ethoxy-ethylene is the primary locus of reactivity for a range of cycloaddition reactions. The oxygen atom's lone pairs engage in resonance with the carbon-carbon double bond, creating a nucleophilic π-system that readily reacts with electron-deficient partners.

Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a hallmark of the reactivity of vinyl ethers. rsc.orgstackexchange.com These concerted processes involve a simultaneous reorganization of bonding electrons and are characterized by their high stereospecificity. The ethoxy-ethylene moiety of the title compound is an excellent substrate for several classes of pericyclic reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. rsc.orgstackexchange.com The electron-rich nature of the ethoxy-ethylene double bond in this compound makes it an excellent dienophile for reactions with electron-poor dienes in normal-electron-demand Diels-Alder reactions. The elevated HOMO of the vinyl ether interacts favorably with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, facilitating the reaction.

Conversely, in inverse-electron-demand Diels-Alder reactions, the roles are reversed. An electron-deficient diene reacts with an electron-rich dienophile. Given its electronic properties, this compound is an ideal candidate for this type of transformation, reacting with dienes substituted with electron-withdrawing groups. Theoretical calculations have shown that highly charged superelectrophilic systems possess exceptionally low-lying LUMOs, which facilitates cycloaddition with less reactive dienophiles like ethylene (B1197577), underscoring the importance of frontier orbital energies. nih.gov

It is also noteworthy that the furan (B31954) ring itself can function as a diene, although its aromatic character can lead to lower reactivity compared to non-aromatic dienes and a tendency for the resulting cycloadducts to undergo retro-Diels-Alder reactions. nih.govmdpi.com The presence of substituents on the furan ring significantly modifies its reactivity. rsc.orgmdpi.com

| Reaction Type | Diene Partner (Example) | Key Interaction | Expected Reactivity |

|---|---|---|---|

| Normal-Demand | Tetracyanoethylene (TCNE) | HOMO(Dienophile) - LUMO(Diene) | High |

| Inverse-Demand | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | LUMO(Dienophile) - HOMO(Diene) | High |

The 1,3-dipolar cycloaddition is a versatile method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile (in this case, the ethoxy-ethylene moiety). mdpi.com The electron-rich double bond of this compound makes it highly susceptible to reactions with a wide array of 1,3-dipoles, such as nitrile oxides, azides, and carbonyl ylides. These reactions are generally considered to be concerted, six-π-electron processes, analogous to the Diels-Alder reaction. wikipedia.org

The interaction is governed by Frontier Molecular Orbital (FMO) theory, where the reaction rate and regioselectivity are controlled by the energy gap between the HOMO of one component and the LUMO of the other. For an electron-rich dipolarophile like a vinyl ether, the predominant interaction is typically between its HOMO and the LUMO of the 1,3-dipole.

| 1,3-Dipole Class | Example | Resulting Heterocycle |

|---|---|---|

| Nitrile Oxide | Benzonitrile oxide | Isoxazoline |

| Azide | Phenyl azide | Triazoline |

| Nitrones | C-Phenyl-N-methylnitrone | Isoxazolidine |

| Carbonyl Ylide | Generated in situ from a diazo compound and a ketone | Tetrahydrofuran derivative |

Regioselectivity is a critical aspect of 1,3-dipolar cycloadditions involving unsymmetrical reactants. The orientation of the addition is determined by both electronic and steric factors, which can be rationalized by FMO theory. kuleuven.beresearchgate.net For the reaction of an electron-rich vinyl ether with a typical 1,3-dipole, the regiochemistry is predicted by matching the largest coefficients of the interacting frontier orbitals (HOMO of the vinyl ether and LUMO of the dipole). kuleuven.be

In this compound, the ethoxy group strongly polarizes the double bond, leading to a larger HOMO coefficient on the carbon atom not attached to the oxygen (the β-carbon). Consequently, the terminal atom of the 1,3-dipole (which typically has the largest LUMO coefficient) will preferentially bond to this β-carbon. The 3-furyl group also influences the electronic distribution, though the effect of the ethoxy group is generally dominant in directing the regiochemical outcome for vinyl ethers. DFT-based reactivity descriptors, such as local softness and Fukui functions, have been successfully used to explain the observed regiochemistry in such cycloadditions. kuleuven.be

While the Huisgen mechanism for 1,3-dipolar cycloadditions proposes a concerted pathway where both new sigma bonds are formed simultaneously, the possibility of a stepwise mechanism exists. researchgate.net A stepwise pathway would involve the formation of a diradical or zwitterionic intermediate. researchgate.net The prevalence of one mechanism over the other depends on the specific reactants and conditions.

For most pericyclic reactions involving non-polarized reactants, the concerted pathway is energetically favored. acs.orgnih.gov However, for highly polarized reactants, such as an electron-rich vinyl ether and a strongly electrophilic dipole, a zwitterionic intermediate may become accessible. Similarly, reactants that can stabilize radical centers might favor a stepwise diradical mechanism. Computational studies are often employed to compare the activation energies of the concerted transition state versus the stepwise intermediates. researchgate.netacs.orgnih.gov For typical cycloadditions of vinyl ethers with common dipoles, the concerted mechanism is generally considered the predominant pathway, as it avoids the formation of high-energy intermediates and is consistent with the high stereospecificity often observed. researchgate.net

Beyond the well-known [4+2] and [3+2] cycloadditions, the activated double bond of the ethoxy-ethylene moiety can potentially engage in other cycloaddition processes. For instance, [2+2] cycloadditions can occur, particularly under photochemical conditions, to form cyclobutane derivatives. Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted pathways but can proceed through stepwise radical or ionic mechanisms. researchgate.net Ketenes are known to undergo [2+2] cycloadditions with electron-rich alkenes like vinyl ethers.

Additionally, hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile are heteroatoms, are relevant. The vinyl ether can act as a dienophile in reactions with heterodienes (e.g., α,β-unsaturated carbonyls or imines), providing routes to various oxygen-containing heterocycles. nih.govmdpi.com

1,3-Dipolar Cycloadditions with Diverse Dipoles

Radical Reactions and Their Utility in C-C Bond Formation with Enol Ethers

The vinyl ether moiety of this compound is susceptible to radical reactions, which are pivotal for forming new carbon-carbon bonds. Enol ethers, being electron-rich olefins, readily participate in radical addition reactions. The general mechanism involves the initiation of a radical species which then adds across the double bond of the enol ether.

The process is initiated by the generation of a radical (R•), often from an initiator like Azobisisobutyronitrile (AIBN). This radical adds to the carbon-carbon double bond of the enol ether. The regioselectivity of this addition is governed by the formation of the more stable radical intermediate. In the case of this compound, the addition of R• to the terminal carbon of the vinyl group results in a more stabilized radical on the α-carbon, which is adjacent to both the oxygen atom and the furan ring. This intermediate can then participate in subsequent propagation steps, such as abstracting a hydrogen atom from a donor like tributyltin hydride (Bu₃SnH), to complete the reaction and form a new C-C bond. libretexts.orgillinois.edu

These reactions are synthetically valuable as they proceed under neutral conditions, offering an alternative to ionic C-C bond formation methods. illinois.edu The presence of the furan ring can influence the stability of the radical intermediate, potentially affecting reaction rates and selectivity. While radical reactions are often kinetically controlled, they provide a robust strategy for constructing complex molecular frameworks. libretexts.org

| Step | Description | Example Reagents |

|---|---|---|

| Initiation | Generation of a radical species from an initiator. | AIBN, Benzoyl peroxide |

| Propagation | Addition of the radical to the enol ether double bond, followed by reaction of the resulting radical to form the product and regenerate a chain-carrying radical. | Alkyl halide (as radical precursor), Bu₃SnH (as H-atom donor) |

| Termination | Combination of two radical species to terminate the chain reaction. | - |

Catalytic Transformations of the Vinyl Ether Double Bond

The double bond in this compound is amenable to a variety of catalytic transformations, enabling the synthesis of diverse molecular structures.

Hydrogenation: Catalytic hydrogenation of the vinyl ether double bond can be achieved using various transition metal catalysts, such as palladium, platinum, or nickel. nih.gov This reaction results in the saturation of the double bond to form the corresponding ethyl ether. Selective hydrogenation of the vinyl ether in the presence of the furan ring can be challenging, as furan is also susceptible to hydrogenation, albeit typically under more forcing conditions.

Metathesis Reactions: Enol ethers can participate in ring-opening metathesis polymerization (ROMP), although they are often used as quenching agents for Grubbs catalysts. nih.gov However, under specific conditions, cyclic enol ethers have been shown to be effective monomers for ROMP. nih.gov While this compound is an acyclic enol ether, it can act as a chain-transfer agent in ROMP, which allows for the control of polymer molecular weights. nih.gov

| Reaction | Description | Typical Catalysts | Product Type |

|---|---|---|---|

| Hydrogenation | Addition of H₂ across the double bond. | Pd/C, PtO₂, Raney Ni | Saturated Ether |

| Hydroformylation | Addition of H₂ and CO across the double bond. | Cobalt or Rhodium complexes | Aldehyde |

| Metathesis (as Chain Transfer Agent) | Used to control polymer chain length in ROMP. | Grubbs Catalysts | Controlled Molecular Weight Polymers |

Reactivity of the Furan Ring in this compound

Electrophilic Aromatic Substitution Reactions of the Furan Nucleus

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr). pearson.com The substitution typically occurs at the C2 and C5 positions, which are more reactive than the C3 and C4 positions due to the greater stability of the cationic intermediate (arenium ion) formed upon electrophilic attack. wikipedia.org

The 1-ethoxy-ethylene substituent at the C3 position of the furan ring is an activating group. Through its electron-donating effect, it is expected to further enhance the reactivity of the furan ring towards electrophiles. This substituent will direct incoming electrophiles to the ortho (C2) and para (C5) positions, reinforcing the inherent reactivity pattern of the furan nucleus. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org

| Reaction | Reagents | Electrophile | Typical Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ or Acetyl nitrate | NO₂⁺ | 2-Nitro or 5-Nitro derivative |

| Halogenation | Br₂ in dioxane, Cl₂ | Br⁺, Cl⁺ | 2-Bromo or 5-Bromo derivative |

| Sulfonation | SO₃/Pyridine | SO₃ | Furan-2-sulfonic acid derivative |

| Friedel-Crafts Acylation | Ac₂O, SnCl₄ | CH₃CO⁺ | 2-Acetyl or 5-Acetyl derivative |

Ring-Opening Reactions and Hydrolysis Mechanisms

Under mild acidic conditions, the enol ether moiety is expected to hydrolyze first. Protonation of the vinyl ether double bond is followed by the addition of water and subsequent elimination of ethanol to yield a ketone, 3-acetylfuran.

Under stronger acidic conditions, the furan ring itself can undergo ring-opening. The process is initiated by protonation at the C2 or C5 position, followed by nucleophilic attack by water. This leads to the formation of dicarbonyl compounds. mdpi.com The specific products formed will depend on the reaction conditions, such as temperature and acid concentration. rsc.org

Hydrogenation and Selective Reduction Strategies for Furan Rings

The furan ring can be reduced to a tetrahydrofuran (THF) ring through catalytic hydrogenation. This transformation is of significant interest as THF derivatives are valuable structural motifs in many natural products and pharmaceuticals. Various catalysts, including those based on platinum, palladium, rhodium, and ruthenium, can be employed for this purpose. google.com

Selective reduction of the furan ring in this compound without affecting the vinyl ether double bond is challenging. Typically, hydrogenation of the furan ring requires more vigorous conditions than the reduction of a simple double bond. Therefore, it is more likely that both functionalities would be reduced simultaneously under standard hydrogenation conditions.

However, selective hydrogenolysis of the C-O bond in the furan ring can be achieved with specific catalytic systems, leading to the formation of diols or triols. nih.gov For instance, Pt-Fe bimetallic catalysts have been shown to selectively cleave the Csp²–O bond in furanic compounds. nih.gov Electrochemical hydrogenation has also emerged as a method for the selective reduction of furan derivatives. rsc.orgrsc.org

Ring-Transformation Reactions of the Furan Heterocycle (e.g., Achmatowicz Reaction)

The furan ring can serve as a versatile precursor for the synthesis of other heterocyclic systems through ring-transformation reactions. The most notable of these is the Achmatowicz reaction, which converts a furfuryl alcohol into a dihydropyranone through an oxidative rearrangement. nih.govwikipedia.org

The standard Achmatowicz reaction involves the oxidation of a 2-furfuryl alcohol with an oxidizing agent like bromine in methanol or m-chloroperoxybenzoic acid (mCPBA). nih.govchem-station.com This forms a 2,5-dimethoxy-2,5-dihydrofuran intermediate, which upon acid-catalyzed rearrangement, yields a 6-hydroxy-2H-pyran-3(6H)-one derivative. wikipedia.org

It is important to note that this compound is not a direct substrate for the classical Achmatowicz reaction, as it lacks the required hydroxymethyl group at the 2-position. For this molecule to undergo an Achmatowicz-type transformation, it would first need to be functionalized to introduce a carbinol group adjacent to the furan ring, typically at the C2 position. If such a derivative were prepared, it could then serve as a substrate for this powerful ring-expansion methodology, providing access to highly functionalized pyranone structures. acs.orgpolishtechnicalreview.com

Interplay of Reactive Sites: Chemoselectivity in Multi-functionalized Furan-Enol Ether Conjugates

The chemical character of this compound is defined by the presence of two key functional groups: the furan nucleus and the exocyclic enol ether double bond. The furan ring, an aromatic heterocycle, is known to participate in [4+2] cycloaddition reactions, acting as a diene. Furthermore, its electron-rich nature makes it susceptible to electrophilic substitution, which preferentially occurs at the C2 and C5 positions due to the higher stability of the resulting carbocation intermediates.

Concurrently, the enol ether functionality is a highly reactive site for electrophilic attack. The oxygen atom's lone pair of electrons increases the electron density of the double bond, making it significantly more nucleophilic than a simple alkene. This heightened reactivity often leads to addition reactions or, in some cases, hydrolysis to the corresponding carbonyl compound.

Competing Reaction Pathways

When this compound is subjected to various reagents, a competition between the reactive sites of the furan ring and the enol ether is established. The outcome of this competition is a delicate balance of electronic and steric factors, as well as the intrinsic reactivity of the attacking species.

Diels-Alder Cycloaddition vs. Electrophilic Addition:

In reactions with dienophiles, the furan ring can potentially act as a diene in a Diels-Alder cycloaddition. However, the highly nucleophilic enol ether double bond presents an alternative site for reaction, particularly with electrophilic dienophiles. The chemoselectivity in such cases is influenced by the electronic nature of the dienophile. Electron-poor dienophiles are more likely to engage the furan ring in a [4+2] cycloaddition, a reaction characteristic of dienes. researchgate.netorganic-chemistry.org Conversely, strongly electrophilic reagents may preferentially attack the electron-rich enol ether double bond.

| Reagent Type | Potential Reaction Site | Predominant Reaction | Factors Influencing Selectivity |

| Electron-deficient Alkenes/Alkynes | Furan Ring (as diene) | Diels-Alder [4+2] Cycloaddition | Frontier molecular orbital energies, steric hindrance. organic-chemistry.orgmasterorganicchemistry.com |

| Strong Electrophiles (e.g., H+, Br+) | Enol Ether Double Bond | Electrophilic Addition | High electron density of the enol ether double bond. |

| Lewis Acids | Enol Ether Oxygen / Furan Oxygen | Coordination/Activation | Nature of the Lewis acid and subsequent reaction partners. |

Electrophilic Attack:

When subjected to electrophiles, both the furan ring and the enol ether are potential sites of attack. The high electron density of the enol ether double bond often makes it the more kinetically favored site for electrophilic addition. However, electrophilic substitution on the furan ring, particularly at the C2 or C5 positions, can also occur, leading to a mixture of products. The regioselectivity of attack on the furan ring is governed by the stability of the intermediate carbocation.

Computational studies on related furan systems can provide insights into the predicted sites of electrophilic attack based on calculated electron densities and the stability of reaction intermediates. dntb.gov.uaresearchgate.net For instance, the calculated nucleophilicity of different positions within the molecule can help predict the most likely site of reaction with an electrophile. nih.gov

Mechanistic Considerations

The mechanistic pathways for the reactions of this compound are dictated by the initial site of attack.

Attack at the Enol Ether: An electrophilic attack on the enol ether double bond would proceed through a stabilized oxocarbenium ion intermediate. This intermediate can then be trapped by a nucleophile to yield an addition product or undergo further transformations.

Attack at the Furan Ring: An electrophilic attack on the furan ring would lead to the formation of a resonance-stabilized cationic intermediate (a sigma complex). Subsequent loss of a proton would result in an electrophilic substitution product.

Diels-Alder Reaction: A concerted [4+2] cycloaddition with a dienophile would involve the furan ring acting as the diene, leading to the formation of a bicyclic adduct. wikipedia.orglibretexts.org

The interplay between these potential pathways highlights the rich and complex reactivity of furan-enol ether conjugates. The ability to control the chemoselectivity of these reactions is a key challenge and a significant area of research in synthetic organic chemistry, as it allows for the selective functionalization of either the furan or the enol ether moiety, leading to a diverse array of valuable chemical intermediates.

Organometallic Catalysis in the Chemistry of 1 3 Furyl 1 Ethoxy Ethylene

Application of Transition Metal Catalysts in the Synthesis of Furan-Enol Ethers

The synthesis of furan (B31954) rings is a significant area of focus in organic chemistry, as this heterocyclic motif is a core component of numerous natural products, pharmaceuticals, and materials. hud.ac.uk Transition metal catalysis has emerged as a powerful and versatile tool for constructing and functionalizing furan derivatives, including furan-enol ethers. magtech.com.cnarkat-usa.org Catalysts based on a variety of metals, such as palladium, gold, copper, manganese, nickel, and iridium, have been utilized to facilitate the formation of the furan ring from diverse acyclic precursors through processes like cycloisomerization, cross-coupling, and annulation reactions. hud.ac.ukmagtech.com.cn These methods often provide advantages in terms of efficiency, selectivity, and mild reaction conditions compared to traditional synthetic routes.

Palladium-Catalyzed Synthetic Routes

Palladium catalysts are widely employed in organic synthesis, and their application extends to the formation and functionalization of furan derivatives and enol ethers. A mild oxidation of alkyl enol ethers to enals can be achieved using low loadings of a palladium catalyst, a reaction that tolerates a wide range of functional groups. organic-chemistry.org Furthermore, the intramolecular version of this reaction, involving alkyl enol ethers with pendant alcohol groups, provides a direct route to furan and 2,5-dihydrofuran products. organic-chemistry.orgorganic-chemistry.org

Palladium catalysis also enables the efficient synthesis of substituted furans from other precursors. For instance, a variety of 2,5-disubstituted furans can be produced in very good yields from enyne acetates in the presence of a palladium catalyst and a Lewis acid. organic-chemistry.org Another strategy involves the palladium-catalyzed direct carbonylation of furans. This reaction can be successfully achieved using a catalytic amount of Pd(OAc)2 under a binary atmosphere of CO and CO2, which helps to suppress the thermal decomposition of the catalyst. rsc.org This method allows for the conversion of furans into the corresponding carboxylic acids with high efficiency. rsc.org

Palladium-catalyzed carbonylation reactions have also been applied to dienes, providing routes to precursors that could potentially be used in furan synthesis. The dicarbonylation of 1,3-butadiene, for example, can produce dialkyl adipates with high yield and selectivity when using specific bidentate phosphine ligands. nih.gov While not a direct synthesis of furan-enol ethers, these methods highlight the versatility of palladium catalysts in manipulating unsaturated systems relevant to furan chemistry.

Table 1: Examples of Palladium-Catalyzed Reactions

| Substrate | Catalyst System | Product Type | Key Features |

|---|---|---|---|

| Alkyl enol ethers with pendant alcohols | Palladium catalyst | Furan / 2,5-dihydrofuran | Mild oxidation, intramolecular cyclization organic-chemistry.orgorganic-chemistry.org |

| Enyne acetates | Palladium catalyst / Lewis acid | 2,5-disubstituted furans | Highly efficient synthesis organic-chemistry.org |

| Furans | Pd(OAc)2 / p-benzoquinone | Furoic acids | Direct C-H carbonylation under CO/CO2 rsc.org |

Gold-Catalyzed Transformations

Gold catalysts, particularly cationic gold(I) and gold(III) species, have proven to be exceptionally effective in synthesizing furans due to their strong π-Lewis acidity, which allows them to activate alkynes and allenes toward nucleophilic attack. nih.govbeilstein-journals.org A variety of alkynyl and allenyl compounds serve as suitable precursors for the gold-catalyzed formation of polysubstituted furans. nih.govbeilstein-journals.org

One prominent method involves the cycloisomerization of allenyl ketones or allenoates. mdpi.com The gold catalyst activates the allene, allowing the carbonyl oxygen to act as an internal nucleophile in a 5-endo-trig cyclization. This process forms an oxonium intermediate that, after aromatization and protodeauration, yields the furan product. mdpi.com Gold nanoparticles supported on TiO2 have also been shown to catalyze the cycloisomerization of conjugated allenones into furans under very mild conditions. organic-chemistry.org

Another powerful gold-catalyzed approach is the rearrangement of ynenyl allyl ethers. nih.gov This transformation is proposed to proceed through a Claisen-type rearrangement, which enables the efficient creation of quaternary centers under mild experimental conditions. nih.gov The reaction is initiated by the gold(I) activation of the alkyne moiety, followed by nucleophilic addition of the ether oxygen, leading to a vinyl gold intermediate that undergoes the rearrangement to form the furan ring. nih.govbeilstein-journals.org Additionally, a one-pot, three-step cascade reaction combining triazole-gold and copper catalysts can produce di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org

Table 2: Gold-Catalyzed Furan Synthesis

| Precursor Type | Catalyst | Reaction Type | Product |

|---|---|---|---|

| Allenyl ketones | AuCl3 | Cycloisomerization | Substituted furans mdpi.com |

| Ynenyl allyl ethers | Gold(I) catalyst | Claisen-type rearrangement | Polysubstituted furans with quaternary centers nih.govbeilstein-journals.org |

| 1,3-Diynes | Au(I) catalyst | Hydroamination/Hydration | 2,5-Diamidofurans organic-chemistry.org |

Manganese-Mediated Processes

Manganese(III) reagents are particularly useful for the synthesis of furan precursors from enol ethers. A simple and effective two-step route to substituted furans involves the manganese(III)-promoted annulation of enol ethers with β-dicarbonyl compounds. nih.govnih.gov This reaction, which utilizes reagents like Mn3O(OAc)7 or manganese(III) acetate, proceeds under mild conditions to form 1-alkoxy-1,2-dihydrofurans in good to excellent yields (70-98%). nih.govnih.gov

The resulting dihydrofurans are stable intermediates that can be readily converted to the corresponding aromatic furans. nih.gov This conversion is typically achieved through an acid-catalyzed elimination of the alcohol (ROH) group. nih.govnih.gov The flexibility of this method allows for the synthesis of various substituted and polycyclic furan compounds that may not be easily accessible through other routes. nih.gov The reaction works well with simple acyclic enol ethers, such as ethoxyethylene, which react smoothly with β-dicarbonyl compounds and Mn(III) to form the furan precursors. nih.gov The process is believed to involve a radical pathway. unl.pt

Table 3: Manganese(III)-Promoted Synthesis of Furans from Enol Ethers

| Enol Ether | β-Dicarbonyl Compound | Mn(III) Reagent | Intermediate | Final Product |

|---|---|---|---|---|

| 1-Methoxycyclohexene | Ethyl acetoacetate | Mn3O(OAc)7 | 1-Alkoxy-1,2-dihydrofuran | Fused furan derivative nih.gov |

| 1-Methoxycyclopentene | Dimedone | Mn3O(OAc)7 | 1-Alkoxy-1,2-dihydrofuran | Fused furan derivative nih.gov |

Nickel-Catalyzed Functionalizations

Nickel catalysts provide a cost-effective and powerful platform for the functionalization of furan rings, particularly through cross-coupling reactions. These catalysts are uniquely effective at activating carbon-oxygen bonds in phenol derivatives, which are typically unreactive with palladium catalysts. acs.org This capability has been extended to the ring-opening of benzofurans, allowing for the synthesis of various ortho-functionalized phenol derivatives. acs.org

In the context of furan functionalization, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via C–F bond activation has been demonstrated. beilstein-journals.org This reaction proceeds by oxidative addition of the C-F bond to a low-valent nickel species, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the arylated furan product. beilstein-journals.org High yields have been obtained even at room temperature. beilstein-journals.org

Furthermore, nickel catalysts have been developed for the synthesis of benzofuran derivatives through intramolecular nucleophilic addition reactions, accommodating a range of substrates with both electron-donating and electron-withdrawing groups. thieme.de The development of catalysts based on non-noble metals like nickel is a key area of research for creating more sustainable chemical processes for the upgrading of furan derivatives derived from biomass. frontiersin.org

Iridium-Catalyzed Asymmetric Reactions involving Furans

Iridium catalysts have become prominent in the field of asymmetric catalysis, particularly for the hydrogenation of challenging substrates like aromatic heterocycles. The enantioselective hydrogenation of furans and benzofurans has been successfully achieved using iridium catalysts bearing bicyclic pyridine-phosphinite and pyridine-phosphine ligands. nih.govcuvillier.de

Excellent enantioselectivities (up to 99% ee) and high conversions have been reported for the hydrogenation of 3-substituted furans. nih.govcuvillier.deebay.de While 2-substituted furans proved to be more challenging substrates, good conversions and moderate to good enantiomeric excesses were still attainable. nih.govcuvillier.de This asymmetric hydrogenation provides a key route to chiral tetrahydrofurans, which are valuable building blocks in organic synthesis.

Beyond hydrogenation, iridium catalysts have also been employed in other asymmetric transformations of furan derivatives. The iridium-catalyzed asymmetric allylation of trimethylsiloxy furans has been shown to produce highly enantioenriched butenolides with a rare selectivity for the branched, C-3 allylated product. thieme-connect.com This reaction proceeds by the direct reaction of the siloxyfuran with an Ir–allyl complex. thieme-connect.com

Table 4: Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Furans

| Substrate Type | Catalyst Ligand | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-Alkyl/Aryl Furans | Bicyclic pyridine-phosphinite | Excellent | Excellent | nih.gov |

| 3-Substituted Furans | Cyclopentane-annulated bicyclic pyridine-phosphine | 83-99% | 95-99% | cuvillier.de |

| 2-Alkyl Furans | Cyclopentane-annulated bicyclic pyridine-phosphine | 80-97% | 65-82% | nih.govcuvillier.de |

| 3-Substituted Benzofurans | Cyclohexane-annulated pyridine-phosphinite | 75-89% | 91-92% | cuvillier.de |

Mechanistic Insights into Organometallic Catalysis for Furan-Enol Ether Systems

The reactivity of furan-enol ether systems in the presence of organometallic catalysts is governed by a series of fundamental steps, including metal-ligand exchange, oxidative addition, migratory insertion, and reductive elimination. The specific pathway is highly dependent on the nature of the metal center, the ligands, and the reaction conditions. For instance, palladium-catalyzed reactions of enol ethers can lead to the formation of furans and dihydrofurans through intramolecular processes. organic-chemistry.orgacs.org

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the reaction mechanisms of related furan systems. For example, in the ruthenium-catalyzed ring expansion of 2-silylfurans, DFT calculations suggest a mechanism involving the regioselective insertion of the furan double bond into a Ru-H bond, followed by skeletal rearrangement. researchgate.netnih.gov While this reaction does not directly involve an enol ether, the principles of metal-hydride insertion into the furan ring are highly relevant to potential transformations of 1-(3-Furyl)-1-ethoxy-ethylene.

In the context of cycloaddition reactions, which are pertinent to the furan moiety, mechanistic studies have revealed the importance of catalyst-substrate interactions in determining the stereochemical outcome. For example, the enantioselective (4+3) cycloaddition between oxyallylcations and furans, catalyzed by BINOL-based phosphoramides, proceeds through a rate-limiting electrophilic attack of an intermediate enaminium ion on the furan ring. unizar.es This highlights the role of the catalyst in activating the reaction partner and controlling the approach to the furan ring.

The enol ether functionality itself can undergo a variety of transformations. Palladium-catalyzed oxidation of alkyl enol ethers to enals demonstrates the ability of organometallic catalysts to target this part of the molecule. organic-chemistry.orgacs.org The mechanism of such oxidations often involves a Wacker-type process with nucleophilic attack on a palladium-coordinated olefin.

Table 1: Key Mechanistic Steps in Organometallic Catalysis of Furan-Enol Ether Systems

| Mechanistic Step | Description | Relevance to this compound |

| Coordination | The initial interaction where the furan ring or the enol ether double bond binds to the metal center. | The furan's oxygen or the enol ether's π-system can coordinate to the metal. |

| Oxidative Addition | The metal center is oxidized as it inserts into a substrate bond (e.g., C-H or C-X bond). | Activation of a C-H bond on the furan ring or an adjacent group. |

| Migratory Insertion | An unsaturated ligand (e.g., the enol ether double bond) inserts into a metal-ligand bond (e.g., M-H or M-C). | The enol ether can insert into a metal-hydride or metal-alkyl bond, leading to functionalization. |

| Reductive Elimination | The metal center is reduced as two ligands couple and are eliminated from the coordination sphere. | The final step in many cross-coupling reactions to form a new C-C or C-heteroatom bond. |

| β-Hydride Elimination | A hydrogen atom on a carbon β to the metal is transferred to the metal, forming a metal-hydride and an olefin. | A potential decomposition pathway or a desired step in certain transformations. |

Rational Design and Optimization of Organometallic Ligand Systems

The ligands coordinated to the metal center play a crucial role in modulating the catalyst's activity, selectivity, and stability. The rational design of ligands is therefore a cornerstone of developing efficient catalytic systems for furan-enol ether transformations. The electronic and steric properties of the ligands can be fine-tuned to achieve the desired outcome.

For instance, in palladium-catalyzed reactions, the choice of phosphine ligands can significantly influence the rate and selectivity of the reaction. Electron-rich phosphines can enhance the rate of oxidative addition, while bulky ligands can promote reductive elimination and influence regioselectivity. The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantioenriched products. The success of BINOL-based phosphoramides in catalyzing enantioselective cycloadditions with furans underscores the importance of a well-defined chiral pocket around the metal center. unizar.es

The design of ligand systems also considers the potential for catalyst deactivation pathways. By creating a robust coordination environment, ligands can prevent catalyst decomposition and prolong its lifetime. This is particularly important in industrial applications where catalyst turnover number and longevity are critical economic factors.

Computational chemistry has become an indispensable tool in the rational design of ligands. bris.ac.uk By modeling the transition states of key reaction steps with different ligand scaffolds, researchers can predict which ligands are most likely to favor the desired reaction pathway and provide high selectivity. This in silico screening approach can significantly accelerate the discovery and optimization of new catalysts.

Table 2: Influence of Ligand Properties on Catalytic Performance

| Ligand Property | Effect on Catalysis | Example Application for Furan-Enol Ether Systems |

| Steric Bulk | Influences regioselectivity and can promote reductive elimination. | Directing a cross-coupling reaction to a specific position on the furan ring. |

| Electronic Nature | Modulates the electron density at the metal center, affecting rates of oxidative addition and reductive elimination. | Using electron-donating ligands to accelerate oxidative addition in a C-H activation reaction. |

| Bite Angle (for bidentate ligands) | Affects the geometry of the metal complex and can influence selectivity. | Controlling the outcome of an asymmetric allylic alkylation on a derivative of this compound. |

| Chirality | Enables enantioselective transformations. | Asymmetric hydrogenation of the enol ether double bond. |

Advanced Theoretical and Computational Studies of 1 3 Furyl 1 Ethoxy Ethylene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations serve as a powerful tool for understanding the electronic structure of 1-(3-Furyl)-1-ethoxy-ethylene and predicting its reactivity, particularly in pericyclic reactions. These computational methods provide deep insights into the molecule's behavior at a subatomic level, guiding synthetic strategies and explaining experimental observations.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe the interaction between reacting molecules. wikipedia.org By focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), FMO theory explains the feasibility and stereochemical outcomes of reactions like the Diels-Alder cycloaddition. wikipedia.orgquizlet.com In these reactions, furan (B31954) and its derivatives, such as this compound, typically act as the electron-rich diene. quora.com

The reactivity in a cycloaddition is governed by the energy gap between the HOMO of the diene and the LUMO of the dienophile. A smaller energy gap leads to a stronger interaction and a faster reaction rate. The ethoxy group on the ethylene (B1197577) moiety and the furan ring both act as electron-donating groups, which raises the energy of the HOMO of this compound. This elevated HOMO energy level makes it more reactive towards electron-deficient dienophiles, which possess low-lying LUMOs.

The orbital coefficients of the HOMO and LUMO also dictate the regioselectivity of the cycloaddition. The interaction is strongest between the atoms with the largest orbital coefficients. For furan derivatives, the terminal carbon atoms of the diene system (C2 and C5 positions of the furan ring) typically have the largest HOMO coefficients, guiding the formation of new sigma bonds during the reaction. pku.edu.cn Computational models can precisely calculate these energies and coefficients, allowing for accurate predictions of reaction outcomes.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values for similar furan-based dienes and are intended for illustrative purposes. Actual values for this compound would require specific calculations.)

| Molecule Type | FMO | Energy (eV) |

| Electron-Rich Furan Derivative (Diene) | HOMO | -8.5 to -9.5 |

| Electron-Rich Furan Derivative (Diene) | LUMO | +1.0 to +2.0 |

| Electron-Deficient Dienophile | HOMO | -10.5 to -11.5 |

| Electron-Deficient Dienophile | LUMO | -0.5 to -1.5 |

Density Functional Theory (DFT) has become a standard computational method for elucidating the mechanisms of complex organic reactions. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G*, provide detailed information about the potential energy surface of a reaction. nih.govacs.orgacs.org This allows for the characterization of reactants, products, intermediates, and, crucially, transition states.

For reactions involving furan derivatives, DFT studies have been instrumental in distinguishing between concerted and stepwise pathways. nih.govacs.orgacs.org In a concerted [4+2] cycloaddition, the two new sigma bonds are formed simultaneously. In a stepwise mechanism, a zwitterionic or diradical intermediate is formed first, followed by ring closure. pku.edu.cnresearchgate.net DFT calculations can determine the energies of the transition states for both pathways, revealing the most likely mechanism. For many Diels-Alder reactions of furans, a concerted, albeit often asynchronous, mechanism is favored. However, polar or highly substituted reactants can favor a stepwise, polar mechanism. nih.govacs.orgresearchgate.net

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity. Computational methods are employed to perform conformational analyses, identifying the most stable arrangements of the molecule and the energy barriers to rotation around its single bonds. Furanoside rings, for instance, are known to be more flexible than pyranoside rings and can adopt a variety of conformations. nih.gov

For this compound, the key rotational bonds are the C-C bond connecting the furan ring to the ethylene group and the C-O bond of the ethoxy group. The orientation of the ethoxy group relative to the double bond (s-cis or s-trans) and the orientation of the furan ring can significantly impact steric hindrance and the presentation of the diene system for cycloaddition.

Computational studies can map the potential energy surface as a function of these dihedral angles. This analysis reveals the global minimum energy conformer, which is the most populated conformation at equilibrium, as well as other local minima. The energy differences between these conformers and the rotational energy barriers between them can be calculated. This information is vital, as the molecule may need to adopt a less stable, higher-energy conformation to participate in a specific reaction. cwu.edu In some cases, such as with ethylene glycol, gauche conformers can be unexpectedly stable due to intramolecular forces like hydrogen bonding. quora.comyoutube.comvedantu.comdoubtnut.comaskfilo.com

Elucidation of Reaction Pathways and Transition State Characterization

A primary application of computational chemistry in studying this compound is the detailed mapping of reaction pathways. By calculating the energy of the system as the reactants approach and transform into products, a reaction coordinate diagram can be constructed. The highest point on this path corresponds to the transition state (TS), which is a critical saddle point on the potential energy surface. pku.edu.cn

Characterizing the TS is essential for understanding a reaction's kinetics. DFT calculations can optimize the geometry of the TS and determine its energy. The difference in energy between the reactants and the TS is the activation energy (ΔG‡). nih.gov A lower activation energy implies a faster reaction rate. For cycloaddition reactions of furan derivatives, activation energies for exo and endo transition states can be calculated to predict the diastereoselectivity of the reaction. acs.orgsemanticscholar.org

Furthermore, frequency calculations are performed on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate that leads from reactants to products. Analysis of this vibrational mode confirms the nature of the TS and provides a dynamic picture of the bond-forming and bond-breaking processes. For instance, in a Diels-Alder reaction, this mode would show the simultaneous formation of the two new C-C sigma bonds. acs.org

Table 2: Representative Calculated Activation Free Energies (ΔG‡) for Furan Cycloadditions (Note: These values are illustrative, based on studies of various furan derivatives, and demonstrate the typical range of activation barriers.) semanticscholar.orgnih.gov

| Reaction Type | Stereochemistry | ΔG‡ (kcal/mol) |

| Furan + Maleimide | Exo Adduct | 18.9 - 25.6 |

| Furan + Maleimide | Endo Adduct | 19.5 - 26.0 |

| 2-Methylfuran + Dienophile | N/A | ~16.6 |

Computational Insights into Substituent Effects on Reactivity

Computational studies provide powerful insights into how substituents on both the furan ring and the dienophile affect reactivity and selectivity in cycloaddition reactions. acs.orgsemanticscholar.orgnih.gov The electronic nature of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—plays a crucial role. lasalle.eduucalgary.caucalgary.calibretexts.org

In the case of this compound, the furan ring itself is an electron-rich diene. The ethoxy group (-OEt) attached to the ethylene moiety is a strong electron-donating group through resonance. This donation of electron density further increases the energy of the HOMO, enhancing the molecule's reactivity in normal-electron-demand Diels-Alder reactions. quora.comlasalle.edu

Computational models can quantify these effects. By systematically replacing substituents in silico and recalculating the electronic properties (like FMO energies) and reaction energy profiles, a quantitative understanding of substituent effects can be achieved. For example, replacing the hydrogen atoms on the furan ring with electron-withdrawing groups would be predicted to lower the HOMO energy, decrease the reaction rate with electron-poor dienophiles, and potentially alter the regioselectivity of the cycloaddition. Conversely, adding further electron-donating groups would be expected to increase reactivity. These computational predictions are invaluable for designing molecules with tailored reactivity for specific synthetic applications. acs.orgnih.govsemanticscholar.org

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(3-Furyl)-1-ethoxy-ethylene?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (temperature, solvent polarity, and catalyst selection). For example, in analogous furyl-containing systems, trifluoroethanol and dichloroethane have been used as solvents to stabilize intermediates, while mCPBA (meta-chloroperbenzoic acid) facilitates oxidation steps . Monitoring reaction progress via TLC or HPLC is critical. Post-synthesis purification often involves recrystallization (e.g., acetonitrile or ethyl acetate/methanol mixtures) to achieve >80% yields, as demonstrated in benziodoxole derivatives .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use dynamic NMR to detect restricted rotation around single bonds, as seen in 1-(3-furyl)-1H-indole-2,3-diones. For example, ΔG‡ values (69–71 kJ/mol) derived from variable-temperature ¹H NMR experiments can confirm rotational barriers . Assign signals using 2D techniques (COSY, HSQC) to differentiate ethoxy (-OCH₂CH₃) and furyl protons. Coupling constants (J) in the furan ring (typically 1.8–2.1 Hz for vicinal protons) help distinguish regioisomers .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Toxicity data from structurally similar compounds (e.g., ipomeanol, LD₅₀ = 26 mg/kg in mice) suggest strict adherence to PPE (gloves, masks, fume hoods) . Waste disposal must follow institutional guidelines for halogenated/organofuran compounds. Pre-experiment risk assessments should include reactivity checks with strong oxidizers or acids, as furans can form explosive peroxides .

Advanced Research Questions

Q. How can computational methods address contradictions in experimental data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can validate NMR chemical shifts or IR vibrational modes. For example, discrepancies in carbonyl stretching frequencies (1680–1720 cm⁻¹) may arise from solvent effects, which can be modeled using PCM (Polarizable Continuum Model) . MD simulations (e.g., GROMACS) can also predict conformational stability in solution, reconciling dynamic NMR observations .

Q. What strategies are effective for isolating enantiomers in chiral derivatives of this compound?

- Methodological Answer : Chiral HPLC with amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) resolves enantiomers using hexane/isopropanol gradients. For preparative-scale separation, kinetic resolution via asymmetric catalysis (e.g., Jacobsen’s epoxidation conditions) or enzymatic methods (lipases in organic media) are viable . Absolute configuration is confirmed by X-ray crystallography (CCDC deposition recommended) .

Q. How does the electron-withdrawing ethoxy group influence the reactivity of this compound?

- Methodological Answer : The ethoxy group decreases electron density at the ethylene moiety, enhancing susceptibility to nucleophilic attack. In thiazolone syntheses, similar systems undergo Michael additions with NH-acids (e.g., thioureas) under PPh₃ catalysis . Kinetic studies (UV-Vis monitoring) show rate acceleration in polar aprotic solvents (DMF > DCM) due to stabilization of zwitterionic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.